molecular formula C11H8F3NO B13601387 (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol

(1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol

Cat. No.: B13601387
M. Wt: 227.18 g/mol
InChI Key: JOIVPPLBXREBDQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol: is a chiral compound that features a trifluoromethyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with trifluoromethylating agents under controlled conditions. For instance, the reaction of quinoline-3-carbaldehyde with a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-1-(quinolin-3-yl)ethanone.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be exploited in the design of materials with specific functionalities, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The quinoline moiety can also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    1-(quinolin-3-yl)ethan-1-ol: Similar structure but lacks the trifluoromethyl group.

    2,2,2-trifluoro-1-(quinolin-3-yl)ethanone: Similar structure but contains a ketone group instead of a hydroxyl group.

    Quinoline-3-carbaldehyde: Precursor in the synthesis of (1R)-2,2,2-trifluoro-1-(quinolin-3-yl)ethan-1-ol.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. These features distinguish it from other similar compounds and make it a valuable compound for various applications.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-quinolin-3-ylethanol

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-5-7-3-1-2-4-9(7)15-6-8/h1-6,10,16H/t10-/m1/s1

InChI Key

JOIVPPLBXREBDQ-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)[C@H](C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.